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Compound of Interest

Compound Name:

(1-

(Morpholinomethyl)cyclobutyl)met

hanol

Cat. No.: B15364996

Get Quote

Executive Summary & Molecule Profile
Target Molecule: (1-(Morpholinomethyl)cyclobutyl)methanol CAS: 1235456-XX-X (Generic

Placeholder for Structural Class) Molecular Formula: C₁₀H₁₉NO₂ | MW: 185.26 g/mol

This guide addresses the quantification of (1-(Morpholinomethyl)cyclobutyl)methanol, a
critical building block and potential impurity in the synthesis of fragment-based drug

candidates.

The Analytical Challenge
This molecule presents a "perfect storm" of analytical difficulties:

Lack of Chromophore: The absence of aromatic rings renders standard UV-Vis detection

(254 nm) impossible. Low-UV detection (200-210 nm) is non-specific and prone to solvent

interference.
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Physicochemical Duality: It contains a basic morpholine nitrogen (pKa ~8.[1]3) and a polar

primary hydroxyl group, yet the cyclobutyl ring adds steric bulk.[1]

Retention Issues: On standard C18 columns, the polar amino-alcohol functionality often

leads to elution in the void volume or severe peak tailing due to silanol interactions.[1]

Recommended Strategy
Primary Method (Trace/Bioanalysis): UHPLC-MS/MS in HILIC mode.[2]

Secondary Method (QC/Purity): HPLC-CAD (Charged Aerosol Detection).[3]

Alternative Method: GC-MS (Requires Silylation).

Method A: UHPLC-MS/MS (HILIC Mode)
The Gold Standard for Sensitivity and Specificity

Rationale
Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reversed-Phase (RP)

chromatography. In RP, the basic nitrogen requires high pH or ion-pairing agents to retain,

which suppresses MS ionization.[1] HILIC retains the polar amine via an aqueous water layer

on the stationary phase, allowing the use of high-organic mobile phases that enhance ESI+

desolvation efficiency by 10-50x.

Experimental Protocol
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

[1]
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Parameter Specification

Column
Waters XBridge Amide or Phenomenex Kinetex

HILIC (2.1 x 100 mm, 1.7 µm)

Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.5

(adj.[1] with Formic Acid)

Mobile Phase B Acetonitrile (LC-MS Grade)

Flow Rate 0.4 mL/min

Column Temp 40°C

Injection Vol 2-5 µL

Gradient Program:

0.0 min: 95% B (Equilibration is critical in HILIC)

1.0 min: 95% B

5.0 min: 60% B

6.0 min: 60% B

6.1 min: 95% B

10.0 min: 95% B (Re-equilibration)

MS/MS Transitions (ESI+):

Precursor (M+H): 186.3 m/z

Quantifier Product: 100.1 m/z (Morpholinomethyl cation cleavage)

Qualifier Product: 88.1 m/z (Morpholine ring fragment)

Internal Standard: Morpholine-d8 (or structural analog).[2]
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Workflow Diagram

Sample Preparation HILIC Analysis
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(m/z 186.3 -> 100.1)

Click to download full resolution via product page

Caption: HILIC-MS/MS workflow emphasizing high-organic sample diluent to prevent peak

distortion.

Method B: HPLC-CAD (Charged Aerosol Detection)
The Universal Solution for QC and Purity Profiling

Rationale
For manufacturing QC where MS is too costly or complex, Charged Aerosol Detection (CAD) is

the preferred alternative.[1] Unlike UV, CAD response is independent of chemical structure,

depending only on the mass of the non-volatile analyte.[1][4] It offers near-universal detection

for this non-chromophoric alcohol.[1]

Experimental Protocol
Instrumentation: HPLC with Thermo Corona Veo or similar CAD.
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Parameter Specification

Column Agilent Poroshell HPH-C18 (High pH stable)

Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)

Mobile Phase B Acetonitrile

Detector CAD (Evap Temp: 35°C, Power Function: 1.[1]0)

Linearity
Quadratic (typical for CAD) or Linear over

narrow range

Critical Note: The high pH (9.0) ensures the morpholine nitrogen (pKa ~8.3) is deprotonated

(neutral), increasing retention on C18 and improving peak shape without ion-pairing reagents

(which are incompatible with CAD).

Method C: GC-MS (Derivatization Required)
Alternative for Volatile Impurity Profiling

Rationale
Direct GC analysis is poor due to the polarity of the hydroxyl and amine groups, leading to

adsorption in the inlet. Silylation is required to cap the hydroxyl group. WARNING: Do not use

nitrosation (sodium nitrite) derivatization. While common for morpholine, it generates N-

nitrosomorpholine, a potent carcinogen.[1]

Derivatization Protocol (Silylation)[5]
Dry: Evaporate sample to complete dryness under Nitrogen.

Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Solvent: Add 50 µL Anhydrous Pyridine.

Reaction: Incubate at 70°C for 30 minutes.

Analysis: Inject 1 µL into GC-MS (Split 1:20).
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Target Derivative: TMS-ether of (1-(Morpholinomethyl)cyclobutyl)methanol (m/z shift: +72

Da).

Validation Framework (ICH M10/Q2)
To ensure "Trustworthiness" and regulatory compliance, the chosen method must be validated

against these criteria:

Validation Parameter
Acceptance Criteria
(Bioanalytical - ICH M10)

Acceptance Criteria (QC -
ICH Q2)

Selectivity
No interference >20% of LLOQ

in blank matrix

Resolution > 1.5 from nearest

peak

Accuracy
Mean conc. within ±15% of

nominal (±20% at LLOQ)
98.0% - 102.0% recovery

Precision CV ≤ 15% (≤ 20% at LLOQ)
RSD ≤ 1.0% (System

Precision)

Matrix Effect
IS-normalized Matrix Factor

(MF) CV ≤ 15%
N/A (usually)

Carryover Blank signal ≤ 20% of LLOQ N/A

Self-Validating System Suitability Test (SST)
Before every run, inject a standard at the mid-point concentration. The system is "Go" only if:

Retention Time: ± 0.1 min of reference.

Tailing Factor: < 1.5 (Critical for basic amines).

Signal-to-Noise: > 100:1.[1]
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Select Analytical Method

Is detection limit < 1 ppm?

Is MS available?

Yes

Method B: HPLC-CAD
(Best for QC/Purity)

No (High Conc.)

Method A: HILIC-MS/MS
(Best Sensitivity)

Yes

Method C: GC-MS
(Volatile Matrix)

No (But GC available)

Click to download full resolution via product page

Caption: Decision tree for selecting the optimal analytical technique based on sensitivity needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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